5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid

Catalog No.
S7662233
CAS No.
M.F
C11H12N4O5S2
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thio...

Product Name

5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid

IUPAC Name

5-[(3-carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid

Molecular Formula

C11H12N4O5S2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C11H12N4O5S2/c1-2-15-4-7(9(13-15)10(12)16)14-22(19,20)8-3-6(5-21-8)11(17)18/h3-5,14H,2H2,1H3,(H2,12,16)(H,17,18)

InChI Key

HYRLFYOKJKYQJT-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)N)NS(=O)(=O)C2=CC(=CS2)C(=O)O

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NS(=O)(=O)C2=CC(=CS2)C(=O)O
5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid is a compound that belongs to the class of heterocyclic compounds. This compound has attracted attention due to its diverse applications in the field of science and industry. This paper aims to provide detailed information about the compound's properties, synthesis, and characterization, applications, and safety in scientific experiments.
5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid is a synthetic compound used in a range of applications. It belongs to the class of heterocyclic compounds that have a sulfur atom in the heterocycle. This compound is constructed by sulfonation of thiophene-3-carboxylic acid. This compound has multiple favorable properties including a high degree of thermal stability, good solubility in polar solvents, and a moderate melting point.
5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid has the following physical and chemical properties:
Appearance: Light yellow solid
Molecular formula: C13H13N4O5S2
Molecular weight: 387.4 g/mol
Melting point: 255-256 °C
Solubility: Soluble in DMSO, DMF, and ethanol
The synthesis of 5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid can be achieved by the sulfonation of thiophene-3-carboxylic acid. The process involves the reaction of thiophene-3-carboxylic acid with chlorosulfonic acid in the presence of reagents such as DMF or DMSO. This reaction results in the sulfonation of the thiophene ring followed by the reaction of the intermediate product with ethyl hydrazinecarboxylate to form 3-carbamoyl-1-ethyl-4-hydrazinylidene-thiochromen-2-one. Finally, this compound is treated with ammonium sulfamate to form the final product, 5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid.
The most commonly used analytical method for 5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid is high-performance liquid chromatography (HPLC). The HPLC method is used to quantitatively analyze the purity of the compound by determining the retention time of the sample in the chromatogram. Other methods that can be used for the analysis of the compound include gas chromatography (GC), thin-layer chromatography (TLC), and infrared spectroscopy (IR).
5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid has been shown to have potential in biological applications. In vitro studies have shown that the compound has antibacterial, antifungal, and antiviral activities. The compound also exhibits anti-inflammatory and antioxidant properties. However, extensive research is needed to evaluate the potential of the compound for use in clinical applications.
The toxicity and safety of 5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid have been evaluated in various scientific experiments. The compound has been shown to have low acute toxicity levels in animals. However, repeated doses of the compound have been shown to cause liver and kidney damage in rats. Therefore, appropriate safety precautions should be taken during the handling and administration of the compound.
5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid has a range of applications in scientific experiments. The compound is used as a reagent in the synthesis of other compounds, especially those that contain thiazole and thiophene moieties. The compound is also used as a standard in HPLC analysis of other compounds. Additionally, the compound is used in studies of the physicochemical properties of heterocyclic compounds.
Current research on 5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid is focused on its potential applications as an antibacterial agent, anti-inflammatory agent, and antioxidant. The compound is also being studied for its potential application in the synthesis of other heterocyclic compounds with desirable properties.
The potential implications of 5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid in various fields of research and industry are significant. The compound has potential applications in the pharmaceutical industry, especially in the development of antibacterial and anti-inflammatory drugs. The compound also has potential applications in the field of materials science, especially in the development of materials with desirable optoelectronic properties.
One limitation of 5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid is its toxicity in repeated doses. Additional research is needed to evaluate the safety and efficacy of the compound in clinical applications. Future research directions for the compound could include the development of modified derivatives with better safety and efficacy profiles. Additionally, investigations into the potential applications of the compound in the fields of materials science and optoelectronics should be explored.
5-[(3-Carbamoyl-1-ethylpyrazol-4-yl)sulfamoyl]thiophene-3-carboxylic acid is a synthetic compound that has potential applications in various fields of research and industry. The compound has favorable physicochemical properties, making it useful in a range of applications. Research on the compound is focused on its potential applications in the pharmaceutical industry, antimicrobial, anti-inflammatory, and antioxidant drug development. Additional research is needed to evaluate the safety and efficacy of the compound in clinical applications and to develop modified derivatives with better safety profiles.

XLogP3

0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

344.02491184 g/mol

Monoisotopic Mass

344.02491184 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-24-2023

Explore Compound Types